(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone
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Overview
Description
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H18O3 It is known for its unique structural properties, which include both hydroxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 4-hydroxy-3-propylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-3-methoxyphenyl)(4-methoxyphenyl)methanone
- (4-Hydroxy-3-propylphenyl)(4-hydroxyphenyl)methanone
- (4-Methoxy-3-propylphenyl)(4-methoxyphenyl)methanone
Uniqueness
(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which confer distinct chemical and biological properties
Properties
CAS No. |
918969-79-6 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-hydroxy-3-propylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-11-14(7-10-16(13)18)17(19)12-5-8-15(20-2)9-6-12/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
TUCMOLSQGOYVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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